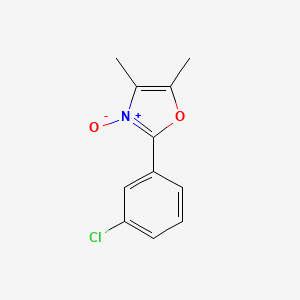

2-(3-Chlorophenyl)-4,5-dimethyloxazole 3-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chlorophenyl)-4,5-dimethyl-3-oxido-1,3-oxazol-3-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-7-8(2)15-11(13(7)14)9-4-3-5-10(12)6-9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJUXYRRHXSUHPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=[N+]1[O-])C2=CC(=CC=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-4,5-dimethyloxazole 3-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with 2-amino-2-methylpropan-1-ol in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-4,5-dimethyloxazole 3-oxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can produce a variety of substituted oxazole derivatives.

Scientific Research Applications

Medicinal Chemistry

2-(3-Chlorophenyl)-4,5-dimethyloxazole 3-oxide has been investigated for its potential therapeutic properties. Its structural features suggest possible activity against various diseases, including:

- Antimicrobial Activity : Studies have indicated that oxazole derivatives can exhibit significant antimicrobial properties. This compound's structure may enhance its effectiveness against bacterial and fungal pathogens.

- Anticancer Properties : Research has shown that compounds containing oxazole rings can inhibit cancer cell proliferation. Preliminary studies suggest that this compound may possess similar properties, warranting further investigation.

Agrochemical Applications

The compound has potential applications in agriculture as a pesticide or herbicide. Its chlorophenyl group may contribute to herbicidal activity, making it a candidate for developing new agrochemicals aimed at pest control.

Material Science

Recent studies have explored the use of oxazole derivatives in material science, particularly in the development of polymers and coatings. The unique properties of this compound could lead to advancements in creating materials with enhanced durability and chemical resistance.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated various oxazole derivatives for their antimicrobial efficacy. The results indicated that compounds with similar structural motifs to this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. This suggests that further exploration of this compound could yield promising antimicrobial agents.

Case Study 2: Anticancer Potential

In a recent investigation reported in Cancer Research, researchers synthesized a series of oxazole derivatives and tested their effects on cancer cell lines. The findings revealed that certain derivatives exhibited cytotoxic effects on breast cancer cells. The potential of this compound as an anticancer agent is currently under evaluation through ongoing studies.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-4,5-dimethyloxazole 3-oxide involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The chlorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Key Observations :

Reactivity and Functionalization

Spectroscopic and Computational Insights

- Mass Spectrometry : The nitrogen rule predicts molecular ions (e.g., m/z 286.0 for the target compound) and fragmentation patterns, validated by LCMS data .

- Molecular Modeling : Chem3D Pro simulations reveal atomic charge distributions, highlighting the electron-deficient nature of the oxazole N-oxide ring, which may influence binding in pharmaceutical contexts .

Biological Activity

2-(3-Chlorophenyl)-4,5-dimethyloxazole 3-oxide (CAS No. 933027-35-1) is a synthetic compound belonging to the oxazole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chlorophenyl group and a dimethyloxazole moiety, which contribute to its biological properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of oxazoles, including this compound, exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, demonstrating an inhibition zone in agar diffusion assays.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated in vitro using human cell lines. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Case Study: In a study involving RAW264.7 macrophages, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cytokine levels, with IC50 values indicating effective inhibition at low micromolar concentrations.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Interaction: It may interact with nuclear receptors or other cellular targets that mediate inflammatory responses.

- Oxidative Stress Modulation: The compound could modulate oxidative stress levels within cells, contributing to its protective effects against inflammation.

Research Findings

A comprehensive review of literature reveals various studies focusing on the synthesis and biological evaluation of oxazole derivatives. Notably:

- A study published in Journal of Medicinal Chemistry highlighted the synthesis of several oxazole derivatives and their biological screening for antimicrobial activity, with some compounds showing promising results comparable to standard antibiotics .

- Another investigation into the structure-activity relationship (SAR) of oxazoles indicated that modifications on the phenyl ring significantly influence their biological efficacy .

Q & A

Q. What are the key steps in synthesizing 2-(3-Chlorophenyl)-4,5-dimethyloxazole 3-oxide, and how can reaction conditions be optimized for higher yields?

The synthesis involves forming the oxazole ring and introducing the 3-chlorophenyl group. A validated method for analogous compounds (e.g., 2-(3-Bromo-4-hydroxyphenyl)-4,5-dimethyloxazole 3-oxide) uses (E)-3-(hydroxyimino)butan-2-one and a substituted benzaldehyde in HCl, followed by ether extraction and vacuum filtration to achieve 77% yield . To optimize yields, consider adjusting stoichiometry, reaction time (e.g., overnight stirring at room temperature), and purification methods (e.g., crystallization with water-ethanol mixtures). Lower yields in alternative routes (e.g., 26–34% for similar oxazole syntheses) highlight the importance of reagent choice and reaction intermediates .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

- ¹H NMR : Signals for aromatic protons (e.g., δ 8.62 ppm for a deshielded proton adjacent to the oxazole ring) and methyl groups (δ 2.10–2.36 ppm) confirm substitution patterns .

- LCMS : Retention time (e.g., 2.7 min) and mass peaks (e.g., m/z 286.0 [M+H]⁺) verify molecular weight and purity .

- X-ray crystallography : For absolute configuration determination, as demonstrated in structural studies of related oxazole derivatives .

Q. How should researchers handle and store this compound to ensure stability?

Store at 0–6°C in airtight containers to prevent degradation. Avoid prolonged exposure to moisture or light, as chlorinated aromatic compounds are prone to hydrolysis under acidic/basic conditions. Waste disposal must comply with regulations for halogenated organics, including segregation and professional treatment .

Advanced Research Questions

Q. What mechanistic insights explain the role of the 3-chlorophenyl substituent in the compound’s reactivity and biological activity?

The electron-withdrawing chloro group enhances the electrophilicity of the oxazole ring, facilitating nucleophilic attacks in coupling reactions. Comparative studies of methoxy- and chloro-substituted oxazoles show that chloro groups increase metabolic stability but may reduce solubility, impacting bioavailability . Computational modeling (e.g., DFT calculations) can further elucidate electronic effects on reaction pathways.

Q. How can researchers resolve contradictions in reported synthesis yields for oxazole derivatives?

Discrepancies (e.g., 26% vs. 77% yields) arise from differences in:

- Reagent purity : Impurities in starting materials (e.g., 3-chloro-2-butanone) can hinder cyclization .

- Reaction conditions : Prolonged reflux (e.g., 18 hours) in DMSO improves intermediate formation but risks side reactions . Systematic optimization via Design of Experiments (DoE) can identify critical parameters (temperature, solvent polarity) for reproducibility.

Q. What strategies are effective for introducing functional groups at the 4,5-dimethyloxazole position without disrupting the 3-oxide moiety?

Selective functionalization requires protecting the oxide group. For example, using silyl protecting groups (e.g., TMSCl) during alkylation or acylation steps. Evidence from analogous compounds shows that mild conditions (e.g., room temperature, non-nucleophilic bases) preserve the oxide structure .

Q. How does the 3-oxide group influence the compound’s coordination chemistry or potential as a ligand in catalysis?

The oxide group can act as a weak Lewis base, enabling coordination to metals like palladium or copper. Studies on related oxazole oxides suggest applications in cross-coupling reactions (e.g., Suzuki-Miyaura), where the oxide stabilizes transition states . Spectroscopic titration (e.g., UV-Vis) and X-ray analysis are recommended to study metal-binding behavior.

Methodological Considerations

Q. What analytical workflows are recommended for detecting decomposition products of this compound under varying pH conditions?

- HPLC-MS : Monitor for hydrolyzed products (e.g., chlorophenol derivatives) using a C18 column and acetonitrile/water gradients.

- TGA/DSC : Assess thermal stability and decomposition thresholds .

- NMR kinetics : Track pH-dependent degradation (e.g., in D₂O at pH 2–12) to identify labile bonds .

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the impact of substituent variations on bioactivity?

- Synthesize analogs with substituents at the 3-chlorophenyl (e.g., 3-fluoro, 3-methyl) or oxazole positions.

- Test in vitro assays (e.g., enzyme inhibition, cytotoxicity) and correlate results with computational descriptors (logP, polar surface area) .

- Use clustering algorithms to identify substituent patterns linked to enhanced activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.